molecular formula C23H36O4 B1252058 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate

3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate

Cat. No. B1252058
M. Wt: 376.5 g/mol
InChI Key: CQNXXURIGGLIOE-FTQGCKHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate is a steroid ester.

Scientific Research Applications

Stereoisomer Preparation and Neighboring Group Participation

  • Research has shown the preparation of different stereoisomers of androstane derivatives, including compounds similar to 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate. These isomers are obtained through processes like reduction and neighboring group participation, leading to products with rearranged molecular structures (Tapolcsányi, Wölfling, & Schneider, 2001).

Metabolism in Biological Systems

  • Studies have demonstrated the extensive metabolism of androstane derivatives in biological systems like the male rat pituitary, showing conversion into various polar steroids. This reflects the potential of compounds like 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate to undergo significant metabolic transformations, which could be relevant in physiological or pathological contexts (Guiraud et al., 1979).

Chemical Synthesis Techniques

  • Research into the synthesis of various androstane derivatives, including methods relevant to compounds like 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate, provides insights into efficient synthesis techniques. These methods can be crucial for producing these compounds in high yields and purities, which is essential for both research and potential therapeutic applications (Numazawa, Shelangouski, & Nakakoshi, 2001).

Role in Gene Transcription

  • 5alpha-Androstane-3beta, 17beta-diol, a metabolite of androstane derivatives, has been shown to be a potent modulator of estrogen receptor-mediated gene transcription in neuronal cells. This suggests the potential role of compounds like 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate in influencing gene expression through receptor-mediated pathways, particularly in neuronal or endocrine systems (Pak et al., 2005).

Metabolic Studies in Human Prostatic Hypertrophy

  • Investigations into the metabolism of androstane diols in human prostatic hypertrophy provide insights into how these compounds are processed in human tissues. This can be relevant to understanding the role of compounds like 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate in conditions like benign prostatic hypertrophy (Horst et al., 1975).

Synthesis of Androstane Derivatives as Prodrugs

  • Research has focused on synthesizing androstane derivatives as potential prodrugs, which could be relevant for developing therapeutic agents. The synthesis methods and the biological activity of these compounds are crucial for their potential application in medicine (Zhang & Qiu, 2006).

Endocrine and Neurosteroid Activity

  • Studies on androstane derivatives, including their endocrine and neurosteroid activities, provide insights into their potential physiological roles. This includes their effects on various glands in the body and their potential neuroprotective or neuromodulatory activities (Jones, 1977).

properties

Product Name

3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17S)-3-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H36O4/c1-14(24)23(27-15(2)25)12-11-21(3)16(13-23)5-6-17-18-7-8-20(26)22(18,4)10-9-19(17)21/h16-20,26H,5-13H2,1-4H3/t16-,17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

CQNXXURIGGLIOE-FTQGCKHGSA-N

Isomeric SMILES

CC(=O)[C@@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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